antithrombin Barcelona 2

coagulation heparin cofactor assay factor Xa inhibition

Antithrombin Barcelona 2 is a naturally occurring, heterozygous type II heparin-binding site (HBS) variant of the serine protease inhibitor antithrombin III (ATIII), encoded by the SERPINC1 gene. The molecular lesion is a single nucleotide substitution (2603C>T) that replaces arginine 47 with cysteine (Arg47Cys) within the A-helix of the heparin-binding domain.

Molecular Formula C10H9N5
Molecular Weight 0
CAS No. 123644-73-5
Cat. No. B1167662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameantithrombin Barcelona 2
CAS123644-73-5
Synonymsantithrombin Barcelona 2
Molecular FormulaC10H9N5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antithrombin Barcelona 2 (CAS 123644-73-5): Baseline Identity of the Arg47Cys Heparin-Binding-Defective Serpin Variant


Antithrombin Barcelona 2 is a naturally occurring, heterozygous type II heparin-binding site (HBS) variant of the serine protease inhibitor antithrombin III (ATIII), encoded by the SERPINC1 gene. The molecular lesion is a single nucleotide substitution (2603C>T) that replaces arginine 47 with cysteine (Arg47Cys) within the A-helix of the heparin-binding domain [1]. First identified in a Spanish family with thrombotic tendency, Barcelona 2 is distinguished from all previously reported ATIII variants by a complete loss of heparin affinity with no accompanying alteration in isoelectric point, as assessed by crossed immunoelectrofocusing (CIEF) [2]. Plasma from heterozygous carriers exhibits normal antigenic levels (A% 100) but reduced functional activity (F% 60), measured by chromogenic heparin cofactor assay [3]. The variant protein retains normal progressive (heparin-independent) inhibitory activity against factor Xa and thrombin, confirming that the functional defect is confined exclusively to heparin-mediated activation [1].

Why Generic Antithrombin Substitution Fails: Structural and Functional Specificity of Barcelona 2 Cannot Be Replicated by Other Type II HBS or Wild-Type Preparations


Antithrombin Barcelona 2 cannot be interchanged with wild-type antithrombin or other type II HBS variants for experimental or reference-standard purposes because its functional defect is mechanistically distinct. Wild-type antithrombin undergoes allosteric activation upon heparin binding, accelerating factor Xa and thrombin inhibition by several hundred-fold [1]. Barcelona 2, by contrast, exhibits a near-complete ablation of heparin cofactor activity while preserving normal progressive inhibitory function [2]. This profile differs qualitatively from other Arg47 variants: Rouen-I (Arg47His) and Rouen-II (Arg47Ser) retain measurable residual heparin affinity, whereas Barcelona 2 carries a cysteine that forms a disulfide with free thiol, introducing steric bulk that further impedes heparin interaction [3]. Unlike Cambridge II (Ala384Ser), which displays normal heparin binding but aberrant substrate-like behavior upon activation [4], Barcelona 2 is a pure heparin-recognition mutant. Substituting Barcelona 2 with any of these alternatives would yield fundamentally different heparin-response phenotypes, confounding experimental interpretation and compromising assay calibration where a defined heparin-binding-null control is required.

Antithrombin Barcelona 2: Quantitative Differential Evidence Against Comparator Variants for Procurement and Experimental Selection


Heparin Cofactor Activity: Near-Complete Ablation in Barcelona 2 Versus Wild-Type Antithrombin

Barcelona 2 (modeled by the homologous R48C murine substitution, equivalent to human Arg47Cys) exhibits near-total loss of heparin cofactor activity. In a chromogenic anti-FXa assay with heparin, residual factor Xa activity was 96±4.3% for Barcelona 2/R47C plasma versus 8.4±2% for wild-type plasma at 1.5 minutes (p<0.001; n=6–8), representing an ~11.4-fold difference in inhibitory capacity [1]. In contrast, progressive (heparin-independent) anti-FXa activity was indistinguishable from wild-type: 37±7.8% residual FXa activity for Barcelona 2/R47C versus 42±10% for wild-type at 30 minutes (p>0.05) [1]. This confirms that the functional defect is exclusively heparin-dependent.

coagulation heparin cofactor assay factor Xa inhibition serpin function

Heparin Binding Affinity: Dramatically Decreased in Barcelona 2 Compared with Other Arg47 Variants (Rouen-I and Rouen-II)

Barcelona 2 (Arg47Cys) displays heparin affinity that is qualitatively lower than that of Rouen-I (Arg47His) and Rouen-II (Arg47Ser), two other naturally occurring variants at the same residue. The Barcelona 2 protein fails to bind heparin-Sepharose at pH 6.0, requiring alternative purification by ion-exchange chromatography (DEAE-Sephadex at pH 8.6 and 6.0), whereas Rouen-I and Rouen-II proteins retain sufficient affinity to be isolated using NaCl elution gradients from heparin-Sepharose columns [1]. The mechanistic basis is that the introduced cysteine at position 47 forms a disulfide with an available thiol molecule (e.g., free cysteine), creating steric bulk beyond that of a simple side-chain substitution. Mass spectrometry and DTNB reactivity confirmed the absence of a free thiol, consistent with a mixed disulfide adduct [1]. By comparison, the R47H (Rouen-I) variant reduces pentasaccharide binding affinity 20–30-fold relative to wild-type [2]; the Barcelona 2 adduct imposes an additional steric penalty, making its heparin affinity the lowest among characterized Arg47 natural variants [1].

heparin affinity chromatography structure-function relationship Arg47 mutagenesis serpin allostery

Normal Isoelectric Point with Abnormal Heparin Binding: Unique Diagnostic Signature Differentiating Barcelona 2 from Other ATIII Variants

Barcelona 2 is the first reported antithrombin III variant in which a molecular abnormality produces a lack of heparin affinity but no change in isoelectric point [1]. In crossed immunoelectrophoresis (CIE) with heparin, Barcelona 2 plasma shows an abnormal slow-moving peak, but crossed immunoelectrofocusing (CIEF) yields an ATIII pattern identical to normal controls, with migration between pH 4.9–5.3 [1]. This contrasts with the original ATIII Barcelona variant (a distinct mutation in the same family), which displays an asymmetric CIEF distribution between pH 4.9–5.3 and pH 4.6–4.8 , and with ATIII Pescara, which shows an abnormal CIEF pattern without CIE abnormality [2]. The normal CIEF signature of Barcelona 2 indicates that the Arg47Cys substitution does not alter the net surface charge of the folded protein, a property that facilitates its identification in diagnostic laboratories and distinguishes it from all other known type II HBS variants with charge-altering mutations.

crossed immunoelectrofocusing variant classification diagnostic biomarker protein charge heterogeneity

Plasma Antigenic vs. Functional Activity Discrepancy in Heterozygous Barcelona 2 Carriers

Heterozygous Barcelona 2 carriers exhibit a characteristic type II heparin-binding site deficiency profile with discordance between immunologic and functional measurements. Antigenic antithrombin levels (A%) are normal at 100% of reference, while functional heparin cofactor activity (F%) is reduced to 60% of normal [1]. This 40-percentage-point discordance (A% minus F% = 40) is larger than that reported for Rouen-II heterozygotes (A% 102, F% 64, discordance = 38) [2] and substantially exceeds the discordance observed in Cambridge II carriers, whose functional activity reduction is typically mild (F% ~70–85%) and often undetectable by standard chromogenic assays [3]. The large A%/F% gap in Barcelona 2 reflects the severe impact of the Arg47Cys disulfide adduct on the heparin-dependent activation pathway while leaving antigenic epitopes intact, making Barcelona 2 plasma an ideal calibrator for quality-control schemes that distinguish type I (quantitative) from type II HBS (qualitative) deficiencies.

type II HBS deficiency antithrombin activity assay heterozygous phenotype quantitative-qualitative deficiency

Antithrombin Barcelona 2: Validated Research and Industrial Application Scenarios Derived from Quantitative Differential Evidence


Definitive Heparin-Binding-Null Control for Anti-FXa and Anti-Thrombin Chromogenic Assay Development

Barcelona 2 (or its recombinant R47C equivalent) serves as the gold-standard negative control for heparin-dependent antithrombin activity assays. With residual FXa activity of 96±4.3% in the presence of heparin versus 8.4±2% for wild-type [1], Barcelona 2 provides a >10-fold signal window for validating assay specificity. Its preserved progressive inhibitory activity (37±7.8% residual FXa vs. 42±10% for WT [1]) enables dual-readout assay formats that simultaneously quantify heparin-dependent and heparin-independent inhibition in a single experimental run. Diagnostic kit manufacturers can use Barcelona 2 plasma to set the lower limit of the heparin cofactor activity calibration curve and to verify that their assays correctly classify type II HBS deficiencies.

Structural Biology Tool for Isolating Heparin-Induced Conformational Change in Antithrombin

Because Barcelona 2 (Arg47Cys) completely fails to bind heparin-Sepharose [2] while retaining a normal isoelectric point and native fold [3], it is uniquely suited for structural studies aimed at decoupling heparin binding from the allosteric conformational change. Unlike Rouen-I (Arg47His) which retains residual pentasaccharide binding (20–30-fold reduced Kd [4]), Barcelona 2 provides a true null-background for crystallographic or fluorescence-resonance studies of the heparin-activated state. Researchers can co-crystallize wild-type antithrombin-heparin complexes and use Barcelona 2 as the unliganded control with identical surface charge properties, eliminating confounding variables introduced by charge-altering mutations.

In Vivo Model Validation: Reference for Thrombosis Phenotype Studies in Heparin-Binding-Deficient Antithrombin

The murine R48C knock-in model (equivalent to human R47C Barcelona 2) recapitulates the human phenotype with spontaneous life-threatening thrombosis in homozygotes and 60% perinatal survival [1]. This model validates Barcelona 2 as the genetic reference for studying the contribution of the heparin-binding domain to thrombotic risk in vivo. Pharmaceutical companies developing heparin mimetics, pentasaccharide analogs (e.g., fondaparinux, idraparinux), or antithrombin-enhancing therapies can use Barcelona 2-based systems to test whether candidate drugs bypass the heparin-binding requirement or act through alternative activation pathways, as Barcelona 2 plasma is unresponsive to heparin-based anticoagulants [1].

Diagnostic Reference Material for Type II HBS Deficiency Classification in Clinical Coagulation Laboratories

Barcelona 2 plasma, with its characteristic combination of normal CIEF, abnormal CIE-in-heparin, and A%/F% discordance of 40 percentage points [3][5], is an ideal reference material for external quality assessment (EQA) schemes. Clinical laboratories can use Barcelona 2 samples to validate their ability to correctly subclassify antithrombin deficiencies according to the ISTH/SSC classification system. The normal isoelectric focusing pattern uniquely distinguishes Barcelona 2 from charge-altering type II HBS variants such as ATIII Barcelona (original) or ATIII Pescara, providing a built-in specificity check for CIEF-based diagnostic protocols [3].

Quote Request

Request a Quote for antithrombin Barcelona 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.